molecular formula C18H16BrFN2OS B13443125 N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide

N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide

Cat. No.: B13443125
M. Wt: 407.3 g/mol
InChI Key: JMPUYSJSMKSCNC-OQKWZONESA-N
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Preparation Methods

The synthesis of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves several steps. The starting materials typically include 3-bromophenyl, 2-cyano-3-fluorophenyl, and 2-methylpropane-2-sulfinamide. The reaction conditions often involve the use of solvents such as chloroform and require careful control of temperature and pH . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: As an intermediate in the synthesis of AZD3839, it plays a role in the development of treatments for diseases like Alzheimer’s.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes. In the case of AZD3839, the compound inhibits Beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides, a key factor in the development of Alzheimer’s disease .

Comparison with Similar Compounds

N-((3-bromophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide can be compared with other similar compounds, such as:

  • N-((3-chlorophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide
  • N-((3-iodophenyl)(2-cyano-3-fluorophenyl)methylene)-2-methylpropane-2-sulfinamide

These compounds share similar structures but differ in their halogen substituents, which can affect their chemical reactivity and biological activities .

Properties

Molecular Formula

C18H16BrFN2OS

Molecular Weight

407.3 g/mol

IUPAC Name

(NE)-N-[(3-bromophenyl)-(2-cyano-3-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C18H16BrFN2OS/c1-18(2,3)24(23)22-17(12-6-4-7-13(19)10-12)14-8-5-9-16(20)15(14)11-21/h4-10H,1-3H3/b22-17+

InChI Key

JMPUYSJSMKSCNC-OQKWZONESA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C(\C1=CC(=CC=C1)Br)/C2=C(C(=CC=C2)F)C#N

Canonical SMILES

CC(C)(C)S(=O)N=C(C1=CC(=CC=C1)Br)C2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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